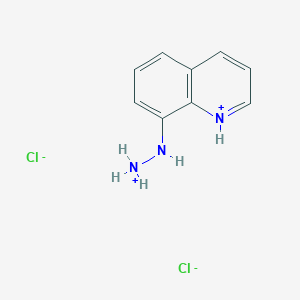
8-Hydrazinoquinoline DiHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydrazinoquinoline dihydrochloride is a chemical compound with the molecular formula C9H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinoquinoline dihydrochloride typically involves the reaction of 8-nitroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for 8-Hydrazinoquinoline dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 8-Hydrazinoquinoline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
科学研究应用
8-Hydrazinoquinoline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Hydrazinoquinoline dihydrochloride involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, disrupting metal homeostasis in cells. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens and cancer cells by interfering with essential metal-dependent processes.
相似化合物的比较
- 4-Hydrazinoquinoline hydrochloride
- 6-Bromo-4-hydrazinoquinoline hydrochloride
- 7-Chloro-4-hydrazinoquinoline
Comparison: 8-Hydrazinoquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for metal ions, making it particularly effective in applications requiring metal chelation.
属性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC 名称 |
(quinolin-1-ium-8-ylamino)azanium;dichloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;2*1H |
InChI 键 |
MZVBHTUMFBIRJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N[NH3+])[NH+]=CC=C2.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
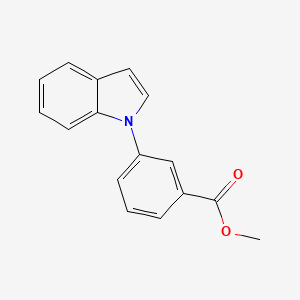
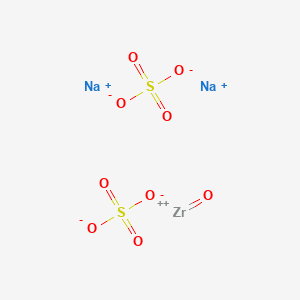


![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
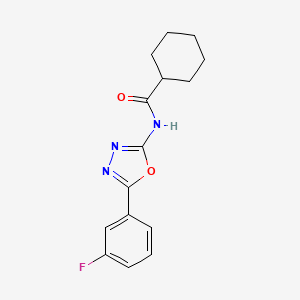
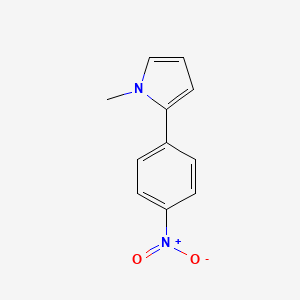
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

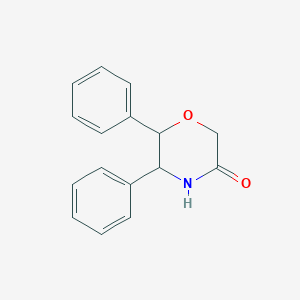

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
